molecular formula C17H19NO6 B11309116 N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

Cat. No.: B11309116
M. Wt: 333.3 g/mol
InChI Key: MUZVWHSGEVFRKG-UHFFFAOYSA-N
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Description

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with 2-bromo-2-methylpropanoic acid, followed by the coupling with glycine. The reaction is carried out under basic conditions using a suitable base such as potassium carbonate in an organic solvent like dimethylformamide. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and solvent environments to achieve the desired products .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications depending on their chemical properties .

Scientific Research Applications

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features and the presence of the glycine moiety.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid

InChI

InChI=1S/C17H19NO6/c1-8-9(2)17(22)24-15-10(3)13(6-5-12(8)15)23-11(4)16(21)18-7-14(19)20/h5-6,11H,7H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

MUZVWHSGEVFRKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC(=O)O)C

Origin of Product

United States

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